molecular formula C5H5NO2S2 B1344492 2-(Methylthio)-1,3-thiazole-4-carboxylic acid CAS No. 907543-75-3

2-(Methylthio)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1344492
CAS No.: 907543-75-3
M. Wt: 175.2 g/mol
InChI Key: KTXGEQDZJYTMBM-UHFFFAOYSA-N
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Description

2-(Methylthio)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Scientific Research Applications

2-(Methylthio)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with aminotransferase . Aminotransferases play a crucial role in amino acid metabolism, facilitating the transfer of amino groups from one amino acid to another.

Mode of Action

These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to be involved in the methionine metabolism pathway . This pathway plays a crucial role in protein synthesis and methylation reactions within the cell.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of such compounds can be influenced by factors such as the compound’s solubility, stability, and the presence of transport proteins.

Result of Action

Similar compounds have been found to influence growth and lactation in ruminants, suggesting potential effects on cellular growth and protein synthesis .

Action Environment

The action, efficacy, and stability of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with target proteins. Additionally, the presence of other compounds in the environment can influence the compound’s absorption and distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid typically involves the reaction of appropriate thioamides with α-haloketones. One common method includes the reaction of 2-bromo-1-(methylthio)ethanone with thiourea under reflux conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a methylthio group and a carboxylic acid group on the thiazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methylsulfanyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXGEQDZJYTMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649260
Record name 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907543-75-3
Record name 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate (5.0 g) (Sinha, Subhash C et al. Tet. Lett. 2000, 41 (43), 8243-8246) was dissolved in MeOH (50 ml) and 2N LiOH (74 ml) was added. After stirring at room temperature for five minutes the reaction mixture was concentrated to remove MeOH and the residue was suspended in water and acidified with conc. HCl to pH 3. The white precipitate was filtered and dried to yield the title compound (3.42 g). NMR: 2.72 (s, 3H), 8.35 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
74 mL
Type
reactant
Reaction Step Two

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